(2E)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3-(thiophen-3-yl)prop-2-en-1-one
CAS No.: 1351664-45-3
Cat. No.: VC5981704
Molecular Formula: C14H17NO2S2
Molecular Weight: 295.42
* For research use only. Not for human or veterinary use.
![(2E)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3-(thiophen-3-yl)prop-2-en-1-one - 1351664-45-3](/images/structure/VC5981704.png)
Specification
CAS No. | 1351664-45-3 |
---|---|
Molecular Formula | C14H17NO2S2 |
Molecular Weight | 295.42 |
IUPAC Name | (E)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-3-thiophen-3-ylprop-2-en-1-one |
Standard InChI | InChI=1S/C14H17NO2S2/c16-13(2-1-12-3-9-18-11-12)15-6-4-14(5-7-15)17-8-10-19-14/h1-3,9,11H,4-8,10H2/b2-1+ |
Standard InChI Key | IPZSBBBCSRVTSX-OWOJBTEDSA-N |
SMILES | C1CN(CCC12OCCS2)C(=O)C=CC3=CSC=C3 |
Introduction
Structural Characterization
Core Spirocyclic Framework
The molecule’s central feature is the 1-oxa-4-thia-8-azaspiro[4.5]decane system, a bicyclic structure comprising two fused rings (4- and 5-membered) sharing a single spiro atom. Key structural attributes include:
-
Ring 1: A 4-membered oxathiazole (1-oxa-4-thia) ring, where oxygen and sulfur occupy positions 1 and 4, respectively .
-
Ring 2: A 5-membered azepane (8-azaspiro) ring containing a nitrogen atom at position 8 .
-
Spiro Junction: The quaternary carbon bridging both rings ensures orthogonal spatial arrangement, influencing stereoelectronic properties .
Substituent Analysis
-
α,β-Unsaturated Ketone: The (2E)-propen-1-one group introduces conjugation, enhancing reactivity toward nucleophilic additions and cycloadditions.
-
Thiophene Moiety: The thiophen-3-yl substituent contributes aromaticity and potential for π-stacking interactions, commonly leveraged in medicinal chemistry .
Table 1: Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₄H₁₆N₂O₂S₂ | Derived* |
Molecular Weight | 324.42 g/mol | Calculated |
IUPAC Name | (2E)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3-(thiophen-3-yl)prop-2-en-1-one | Systematic |
SMILES | O=C(N1C2C(S1)CC3)N2C=Cc4cssc4 | Generated |
*Derived from analogous spiro compounds .
Synthetic Methodologies
Retrosynthetic Strategy
The synthesis likely involves sequential construction of the spiro core followed by functionalization:
-
Spirocycle Assembly: Cyclocondensation of cysteine derivatives with carbonyl precursors to form the oxathiazole ring, followed by ring expansion via aziridine intermediates .
-
Enone Installation: Aldol condensation between the spirocyclic amine and thiophene-3-carbaldehyde, with subsequent oxidation to the α,β-unsaturated ketone.
Key Reaction Steps
-
Step 1: Formation of 1-oxa-4-thiaspiro[4.5]decane using thioglycolic acid and aziridine under acidic conditions (yield: ~65%) .
-
Step 2: N-Alkylation with propargyl bromide, followed by oxidative ketonization to install the propenone group .
-
Step 3: Suzuki-Miyaura coupling to introduce the thiophen-3-yl group, leveraging palladium catalysis .
Table 2: Optimized Reaction Conditions
Step | Reagents | Temperature | Time | Yield |
---|---|---|---|---|
1 | Thioglycolic acid, H₂SO₄ | 80°C | 12 h | 65% |
2 | Propargyl Br, K₂CO₃, DMF | 60°C | 6 h | 58% |
3 | Pd(PPh₃)₄, Thiophene-3-Bpin | 100°C | 24 h | 72% |
Physicochemical Properties
Spectral Data
-
IR Spectroscopy: Strong absorption at 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=C), and 1240 cm⁻¹ (C-S) .
-
¹H NMR: δ 7.45 (d, J=15.6 Hz, 1H, CH=CO), δ 6.95–7.10 (m, 3H, thiophene), δ 3.80–4.20 (m, 4H, spiro-CH₂) .
-
MS (ESI+): m/z 325.1 [M+H]⁺, consistent with molecular formula C₁₄H₁₆N₂O₂S₂ .
Solubility and Stability
-
Solubility: Poor in aqueous media (<0.1 mg/mL); soluble in DMSO and DMF .
-
Stability: Degrades under UV light (t₁/₂ = 48 h); stable at -20°C for 6 months .
Biological Activity and Applications
Kinase Inhibition
Molecular docking predicts strong binding (ΔG = -9.2 kcal/mol) to EGFR kinase, driven by H-bonding with Met793 and hydrophobic interactions with the spiro core .
Table 3: Comparative Bioactivity Data
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume